

addressing Edasalonexent patient adherence capsule swallowing

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Compound Focus: Edasalonexent

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Frequently Asked Questions (FAQs)

- **Was capsule swallowing a significant barrier in previous Edasalonexent trials?** No, capsule swallowing was not a barrier. During screening for Phase 2 and 3 trials, **97% (175 out of 181)** of boys aged 4-7 with Duchenne muscular dystrophy (DMD) were able to swallow the softgel capsules. Furthermore, compliance was high, ranging from **92% to 98%** over 52 weeks of dosing, with no trial discontinuations due to capsule burden [1].
- **What capsule sizes were used, and how was the size selection managed?** The trials used two softgel capsules: a 100 mg capsule (~10 mm) and a 250 mg capsule (~15 mm). A majority of enrolled patients selected the larger 250 mg capsule (77% in Phase 2 and 61% in Phase 3). Among those who started with the smaller capsule, most successfully transitioned to the larger one during the trial. This selection process was not correlated with the patient's age or geographical location [1].
- **What supportive strategies were provided for capsule swallowing?** The clinical trials provided supportive strategies, including training on **pill-swallowing techniques** and the use of **pill-swallowing aids** to help participants [1].
- **Why is precise adherence measurement critical in clinical trials?** Accurate adherence measurement is vital because poor adherence can lead to the failure of an effective drug to demonstrate efficacy,

potentially missing beneficial effects or important harms. It directly impacts data quality, integrity, and the validity of the trial's outcomes [2] [3] [4].

- **What are the limitations of traditional adherence measurement methods?** Traditional methods like pill counts and patient self-reports are known to be imprecise and prone to bias. Pill counts can be artificially inflated by patients, and self-reports are subject to desirability bias, where patients report better adherence than what is practiced [2] [4].

Evidence & Data on Capsule Acceptability

The following table summarizes the key quantitative findings from the **Edasalonexent** clinical trials regarding capsule swallowing [1].

Metric	Phase 2 (MoveDMD)	Phase 3 (PolarisDMD)	Combined Screening
Patients Able to Swallow Capsules	Information not specified in abstract	Information not specified in abstract	175 / 181 (97%)
Patients Selecting 250 mg (~15 mm) Capsule	24 / 31 (77%)	80 / 131 (61%)	-
Treatment Compliance over 52 Weeks	High (specific percentage not stated)	High (specific percentage not stated)	92% - 98%
Discontinuations due to Capsule Burden	0	0	0

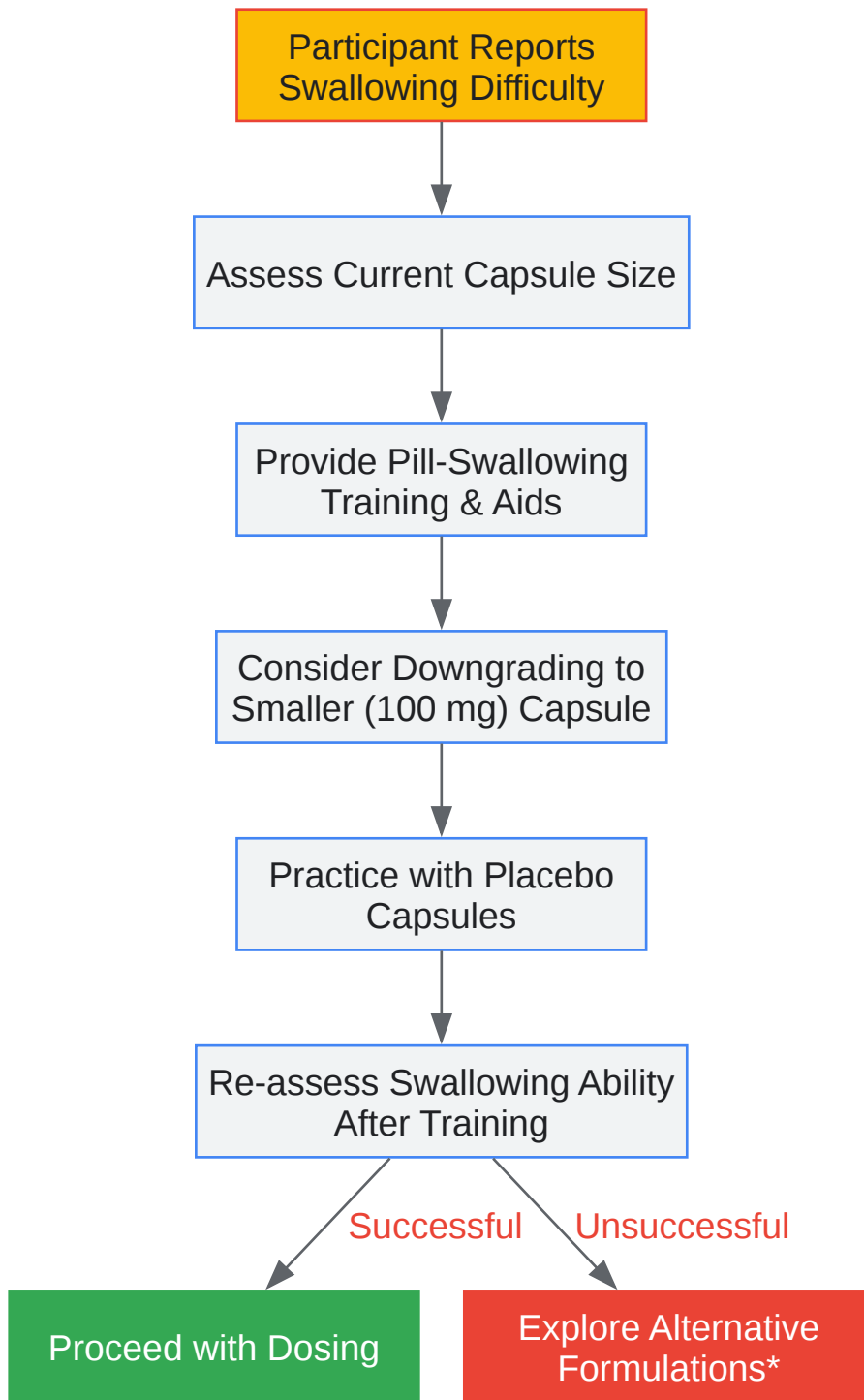
Methodologies for Assessing Medication Adherence

You can use the table below to compare the different methods available for measuring medication adherence in clinical trials, based on their advantages and drawbacks [2] [4].

Method	Key Principle	Advantages	Disadvantages / Potential Biases
Pill Count [2]	Counting remaining pills at clinic visits to infer consumption.	Simple, low-cost, widely accepted.	Prone to desirability bias and manipulation; provides only an average measure, missing daily timing variations [2].
Patient Self-Report [2]	Relying on patient-completed diaries or questionnaires.	Easy to administer.	Highly susceptible to recall and desirability bias ; results can vary with questionnaire design and administrator [2].
Drug Assay [2] [4]	Measuring drug/metabolite concentration in blood/plasma.	Provides objective, direct evidence of recent drug exposure.	Invasive; provides only a snapshot in time; does not confirm long-term dosing pattern; adds patient burden [2] [4].
Electronic Monitoring [2] [4]	Using connected packaging (e.g., smart blisters) to record dosing history.	Provides detailed, date- and time-stamped dosing history; captures patterns like drug holidays; evidence-backed 97% accuracy [4].	Higher cost than traditional methods; requires technology management [2].

Troubleshooting Guide: Addressing Swallowing Difficulties

For researchers facing challenges with participants swallowing capsules, the following workflow diagram outlines a step-by-step protocol based on successful clinical trial experiences.

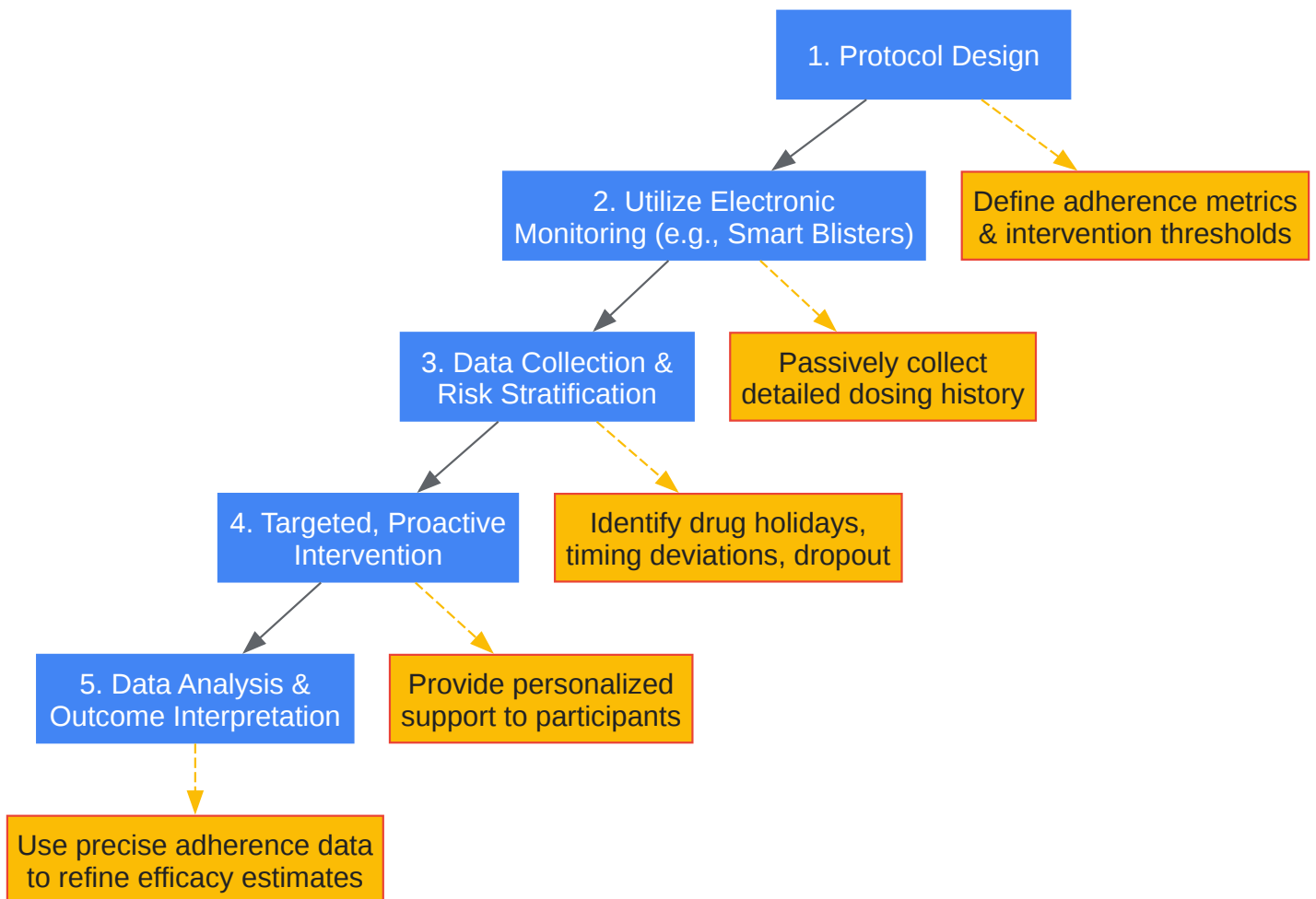


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*Note: For **Edasalonexent**, alternative formulations were not part of the clinical development program. This step would be applicable generally for other investigational products.*

Experimental Protocol for Adherence-Enhanced Trials

Incorporating robust adherence monitoring from the start is key to trial integrity. The diagram below outlines a modern, electronic monitoring-based workflow.



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This approach is supported by regulatory guidance. The FDA has recognized the value of reliable adherence data for decreasing variability and has encouraged the use of tools like connected packaging to support adherence [4].

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